molecular formula C19H12N2 B181389 9-Methylacenaphtho[1,2-b]quinoxaline CAS No. 13362-59-9

9-Methylacenaphtho[1,2-b]quinoxaline

Cat. No.: B181389
CAS No.: 13362-59-9
M. Wt: 268.3 g/mol
InChI Key: FEBHQCJWEFRRBQ-UHFFFAOYSA-N
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Description

9-Methylacenaphtho[1,2-b]quinoxaline is an organic compound with the molecular formula C19H12N2. It belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

The synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline typically involves the condensation of acenaphthenequinone with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.

Chemical Reactions Analysis

9-Methylacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated quinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-Methylacenaphtho[1,2-b]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Methylacenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

9-Methylacenaphtho[1,2-b]quinoxaline can be compared with other quinoxaline derivatives, such as:

  • 9-Nitroacenaphtho[1,2-b]quinoxaline
  • 8,9-Benzoacenaphtho[1,2-b]quinoxaline
  • 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
  • 3-Bromo-acenaphtho[1,2-b]quinoxaline

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

9-methylacenaphthyleno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBHQCJWEFRRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928210
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-59-9
Record name NSC163365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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